3,3-Dimethylcyclobutane-1-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

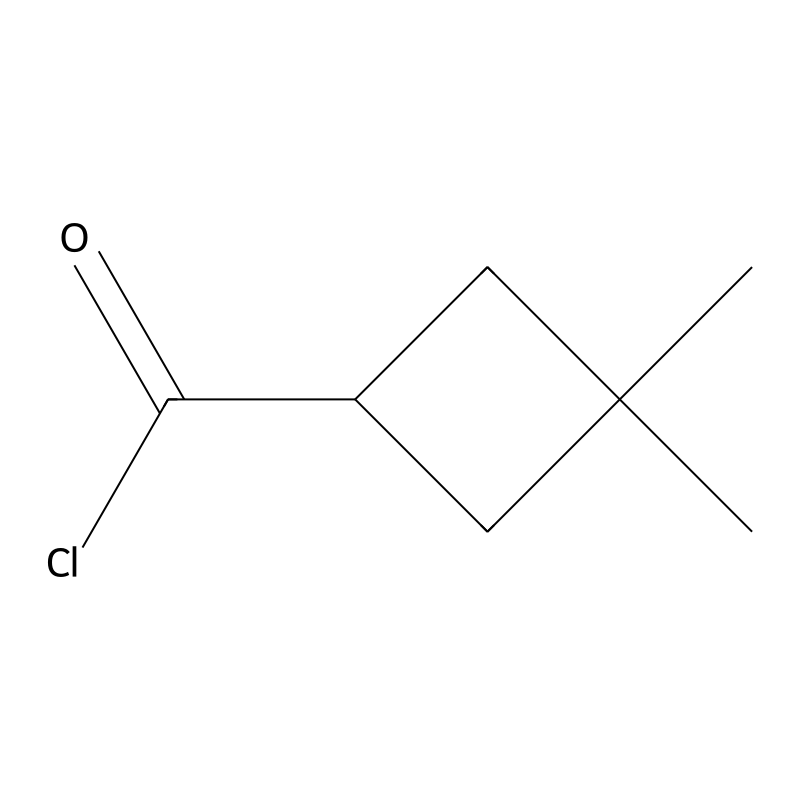

3,3-Dimethylcyclobutane-1-carbonyl chloride is an organic compound classified as an acyl chloride. Its molecular formula is C7H11ClO, and it has a molecular weight of approximately 146.61 g/mol. The structure consists of a four-membered cyclobutane ring with two methyl groups at the third position, a carbonyl group (C=O) attached to the first carbon, and a chlorine atom bonded to the carbonyl carbon, creating the acyl chloride functionality. This compound is a derivative of 3,3-dimethylcyclobutane carboxylic acid, where the hydroxyl group is replaced by a chlorine atom.

As mentioned earlier, there is no documented information on the specific mechanism of action of DMCC in any biological or chemical system.

- Corrosivity: Acyl chlorides are highly corrosive and can cause severe irritation and burns upon contact with skin and eyes [].

- Reactivity with Water: DMCC is likely to react violently with water, releasing hydrochloric acid fumes, which can be irritating to the respiratory system [].

- Toxicity: Information on the specific toxicity of DMCC is unavailable, but similar acyl chlorides can be harmful if inhaled or ingested.

- Hydrolysis Reaction: When exposed to water, it hydrolyzes to form 3,3-dimethylcyclobutane carboxylic acid and hydrochloric acid:

- Nucleophilic Acyl Substitution: It reacts with nucleophiles (such as alcohols or amines) to form N-acylated products:where Nu^- represents a nucleophile like an alcohol or amine.

The synthesis of 3,3-dimethylcyclobutane-1-carbonyl chloride can be achieved through several methods:

- Using Oxalyl Chloride: One common method involves reacting 3,3-dimethylcyclobutanecarboxylic acid with oxalyl chloride in dichloromethane:

- One-Step Synthesis: Advanced synthetic routes may utilize automated synthesis planning tools that predict feasible synthetic pathways based on existing chemical databases.

The primary application of 3,3-dimethylcyclobutane-1-carbonyl chloride is as an intermediate in organic synthesis. It serves as a precursor for introducing acyl groups into various organic molecules. Acyl chlorides like this compound are often employed in the synthesis of pharmaceuticals and fine chemicals due to their reactivity and ability to form diverse functional groups .

Several compounds share similarities with 3,3-dimethylcyclobutane-1-carbonyl chloride in terms of structure and functionality. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3,3-Dimethylcyclobutanecarboxylic acid | Carboxylic Acid | Contains a hydroxyl group instead of chlorine |

| Cyclopentanecarbonyl chloride | Acyl Chloride | Five-membered ring structure |

| 2-Methylpropanoic acid | Carboxylic Acid | Linear structure with no cyclic component |

| 4-Methylbenzoic acid | Aromatic Carboxylic Acid | Contains an aromatic ring |

The unique aspect of 3,3-dimethylcyclobutane-1-carbonyl chloride lies in its four-membered cyclobutane ring and the specific placement of methyl groups at the third position, which influences its reactivity compared to other acyclic or cyclic compounds .